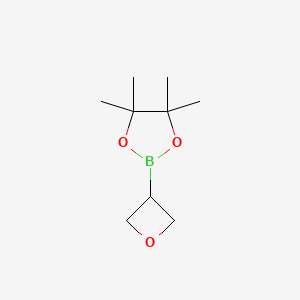

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

説明

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boron center (1,3,2-dioxaborolane core) substituted with an oxetan-3-yl group. The oxetane ring introduces a strained three-membered cyclic ether, which influences steric and electronic properties, making this compound valuable in medicinal chemistry and cross-coupling reactions.

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBABXQQSDMILIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396215-84-1 | |

| Record name | 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Preparation Methods

Pinacol Ester Formation via Hydroboration

The most authoritative and widely used method for preparing 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is the hydroboration of oxetane-containing alkenes, followed by protection with pinacol to yield the boronic ester. The general approach is as follows:

- Step 1: Synthesis of the oxetane-containing alkene precursor.

- Step 2: Hydroboration using a boron source such as pinacolborane.

- Step 3: Purification and isolation of the pinacol boronic ester product.

Hydroboration Using Pinacolborane

A typical reaction involves the use of pinacolborane (HBpin) as the boron source, often catalyzed by transition metal complexes (notably cobalt pincer-type complexes) under mild, anhydrous conditions. The reaction proceeds via the addition of the boron moiety across the double bond of the oxetane-containing alkene, followed by in situ protection with pinacol.

$$

\text{Oxetane-3-yl-alkene} + \text{Pinacolborane} \xrightarrow{\text{Co-catalyst, 40°C, 18h}} \text{this compound}

$$

- Catalyst: Cobalt pincer-type complex (5 mol%)

- Pinacolborane: 1.5 equivalents

- Solvent: Solvent-free or dry toluene/THF

- Temperature: 40°C

- Reaction Time: 18 hours

- Atmosphere: Argon or nitrogen (air- and moisture-sensitive)

Workup: The reaction mixture is typically quenched with water, extracted with organic solvent, dried, and purified by column chromatography.

Alternative Boronic Esterification

Another approach involves direct esterification of oxetane-3-boronic acid with pinacol. This method is less common due to the instability and limited availability of oxetane-3-boronic acid, but it can be used for small-scale preparations.

$$

\text{Oxetane-3-boronic acid} + \text{Pinacol} \xrightarrow{\text{Dehydration}} \text{this compound}

$$

- Dehydrating agent (e.g., molecular sieves or azeotropic removal of water)

- Solvent: Toluene or dichloromethane

- Temperature: Room temperature to gentle reflux

Data Table: Representative Reaction Conditions

Optimization and Mechanistic Insights

Catalyst Screening and Optimization

Extensive optimization studies have shown that the choice of cobalt pincer-type complex is critical for high conversion and selectivity in the hydroboration step. For example, in a comparative study, different cobalt complexes yielded conversions ranging from trace to 78%, with certain ligand environments (precat. F) outperforming others.

Table: Catalyst Performance in Hydroboration

| Catalyst (Precat.) | Conversion (%) |

|---|---|

| A | 71 |

| B | 8 |

| C | 8 |

| D | 48 |

| E | 11 |

| F | 78 |

| G | Trace |

Analytical Characterization

The identity and purity of the product are confirmed by:

- Nuclear Magnetic Resonance Spectroscopy (^1H, ^13C, ^11B NMR)

- Mass Spectrometry

- Gas Chromatography (for reaction monitoring)

Practical Notes

- All manipulations should be performed under an inert atmosphere (argon or nitrogen) due to the air- and moisture-sensitivity of boronic esters and pinacolborane.

- Solvents must be rigorously dried and degassed.

- Purification is typically achieved by silica gel column chromatography using non-polar to moderately polar eluents.

Summary Table: Key Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Boron Source | Pinacolborane |

| Catalyst | Cobalt pincer-type complex |

| Catalyst Loading | 5 mol% |

| Temperature | 40°C |

| Reaction Time | 18 hours |

| Solvent | Solvent-free or dry THF/toluene |

| Atmosphere | Argon/Nitrogen |

| Yield (optimized) | 71–78% |

化学反応の分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by transition metals such as palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various boronate esters or boron-containing heterocycles.

科学的研究の応用

Organic Synthesis

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its boron atom can facilitate nucleophilic substitutions and cross-coupling reactions.

Key Reactions:

- Borylation: This compound can be used for the borylation of alkenes and alkynes, providing a pathway to synthesize organoboron compounds that are pivotal in organic synthesis.

- Suzuki Coupling: It serves as a precursor for Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development. Its boron atom may enhance the pharmacological properties of potential drug candidates.

Case Studies:

- Anticancer Agents: Research indicates that boron-containing compounds can exhibit anticancer properties. The incorporation of this compound into drug scaffolds has been explored for targeting cancer cells more effectively.

Materials Science

The compound's properties allow it to be used in the development of novel materials.

Applications:

- Polymer Chemistry: It can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Sensors: The reactivity of the boron atom can be harnessed in sensor technology for detecting specific analytes.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Borylation and Suzuki coupling | Facilitates carbon-carbon bond formation |

| Medicinal Chemistry | Development of anticancer agents | Potential for improved therapeutic efficacy |

| Materials Science | Integration into polymers and sensors | Enhances material properties and functionality |

作用機序

The mechanism by which 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The oxetane ring can undergo ring-opening reactions, leading to the formation of new chemical bonds and structures. These interactions and transformations are crucial in the compound’s applications in synthesis and materials science.

類似化合物との比較

Structural and Substituent Variations

The 1,3,2-dioxaborolane core (4,4,5,5-tetramethyl) is common across derivatives, but substituents vary significantly, leading to divergent properties:

Key Observations :

Physicochemical Properties

- Solubility: Oxetane-containing derivatives exhibit higher polarity compared to purely aromatic or aliphatic analogues, improving aqueous solubility .

- Stability : Oxetane’s strain may reduce thermal stability compared to phenyl-substituted derivatives, which are robust under cross-coupling conditions .

- Stereochemical Outcomes : Aliphatic substituents like 2-phenylpropyl can lead to isomer mixtures during synthesis (e.g., 80:20 benzylic:aromatic boronate esters in ), whereas rigid substituents (e.g., oxetan-3-yl) may enforce defined geometries.

生物活性

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane (CAS No. 1396215-84-1) is an organoboron compound that has garnered interest in various fields of organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₇BO₃

- Molecular Weight : 184.04 g/mol

- Boiling Point : Predicted at approximately 208.4 °C

- Density : Approximately 1.00 g/cm³ (predicted)

- Solubility : High gastrointestinal absorption is noted, indicating potential for bioavailability in pharmaceutical applications .

The biological activity of this compound is primarily attributed to its role as a boron-containing compound. Boron compounds are known to interact with biological systems through various mechanisms:

- Enzyme Inhibition : Boron compounds can inhibit certain enzymes by forming stable complexes with biomolecules. This property may be leveraged in the development of drugs targeting specific enzymes involved in disease processes.

- Antioxidant Activity : Some studies suggest that boron-containing compounds may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Cellular Signaling Modulation : The ability to influence cellular signaling pathways could make this compound valuable in therapeutic contexts where modulation of signal transduction is beneficial.

Biological Activity Studies

Recent studies have highlighted the potential biological activities associated with this compound:

Anticancer Activity

Research indicates that certain organoboron compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

- A study demonstrated that boron compounds can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity:

- Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar organoboron compounds:

Safety and Toxicology

While the biological activity is promising, safety profiles must be established:

Q & A

Q. What are the common synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions involving boron-containing precursors. A general approach involves reacting oxetan-3-yl-substituted aryl halides with pinacolborane (HBpin) in the presence of transition-metal catalysts like palladium or nickel. For example, General Procedure A (as described in ) uses stoichiometric control of reagents (e.g., 0.5 mmol substrate) and column chromatography for purification (e.g., hexanes/EtOAC with 0.25% Et₃N). Key steps include inert atmosphere handling, catalyst selection (e.g., Pd(dppf)Cl₂), and temperature optimization (often 80–100°C) to achieve yields >70% .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Structural confirmation relies on a combination of NMR (¹H, ¹³C, ¹¹B), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance:

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane ring .

- HRMS : Matches the molecular formula (e.g., C₁₀H₁₉BO₃ requires m/z 222.1332).

- X-ray : Resolves bond angles and steric effects of the oxetan-3-yl substituent .

Purity is assessed via GC or HPLC (>95%) using internal standards (e.g., mesitylene) .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for manipulations .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately and provide the safety data sheet (SDS) .

- Storage : Store under nitrogen at 2–8°C in amber glass vials to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or NiCl₂(dppp) for electron-deficient aryl partners .

- Solvent Effects : Compare toluene (non-polar) vs. THF (polar aprotic) for solubility and reaction rate.

- Base Selection : Use K₃PO₄ or Cs₂CO₃ to maintain pH >10, critical for transmetallation .

- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes .

Monitor by TLC (Rf ~0.35 in hexanes/EtOAc) and quantify yields via ¹H NMR with internal standards .

Q. What analytical techniques are used to assess the stability of the compound under different conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 14 days. Analyze degradation by HPLC .

- Hydrolysis Studies : Monitor ¹¹B NMR shifts in D₂O/THF mixtures; a shift to δ 10–15 ppm indicates boronic acid formation .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C, assuming pseudo-first-order degradation .

Q. How can isotopic labeling studies be designed to trace boron incorporation in synthesized molecules?

- Methodological Answer :

- ¹⁰B/¹¹B Isotope Enrichment : Synthesize the compound using ¹⁰B-enriched boric acid, then track isotopic distribution via ICP-MS or MALDI-TOF .

- Radiolabeling : Incorporate tritium (³H) at the oxetan-3-yl group via catalytic hydrogenation with ³H₂ gas. Use scintillation counting to quantify uptake in target molecules .

- In Situ Monitoring : Pair with ¹⁹F NMR if fluorine tags are present in coupled aryl groups (e.g., 3-fluorophenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。